molecular formula C9H8Br2ClNO B12087227 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide CAS No. 646455-50-7

2-bromo-N-(4-bromo-3-chlorophenyl)propanamide

Cat. No.: B12087227
CAS No.: 646455-50-7
M. Wt: 341.42 g/mol
InChI Key: CBEUFZMWVYJTDI-UHFFFAOYSA-N
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Description

2-bromo-N-(4-bromo-3-chlorophenyl)propanamide is an organic compound with the molecular formula C9H8Br2ClNO. It is characterized by the presence of bromine, chlorine, and amide functional groups, making it a compound of interest in various chemical and pharmaceutical research fields.

Preparation Methods

The synthesis of 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide typically involves the bromination of N-(4-bromo-3-chlorophenyl)propanamide. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. Industrial production methods may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-bromo-N-(4-bromo-3-chlorophenyl)propanamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions to yield carboxylic acids and amines.

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate .

Scientific Research Applications

2-bromo-N-(4-bromo-3-chlorophenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-bromo-3-chlorophenyl)propanamide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with biological molecules, potentially disrupting their normal function. This can lead to various biological effects, such as antimicrobial activity by inhibiting the growth of bacteria or fungi .

Comparison with Similar Compounds

2-bromo-N-(4-bromo-3-chlorophenyl)propanamide can be compared with other similar compounds, such as:

    N-(4-bromo-2-chlorophenyl)-3-(2-chloro-3-methoxyphenyl)propanamide: This compound has similar bromine and chlorine substitutions but differs in the presence of a methoxy group.

    2-bromo-N-(4-chlorophenyl)acetamide: This compound is similar but lacks the additional bromine atom on the phenyl ring.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity .

Properties

CAS No.

646455-50-7

Molecular Formula

C9H8Br2ClNO

Molecular Weight

341.42 g/mol

IUPAC Name

2-bromo-N-(4-bromo-3-chlorophenyl)propanamide

InChI

InChI=1S/C9H8Br2ClNO/c1-5(10)9(14)13-6-2-3-7(11)8(12)4-6/h2-5H,1H3,(H,13,14)

InChI Key

CBEUFZMWVYJTDI-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC(=C(C=C1)Br)Cl)Br

Origin of Product

United States

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